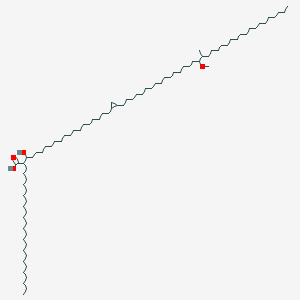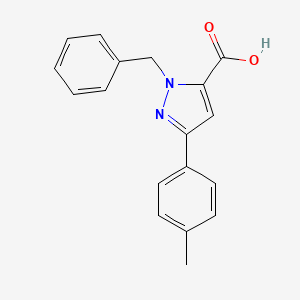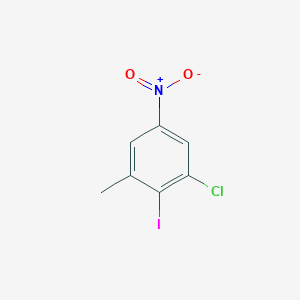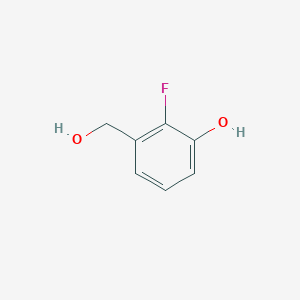
Mycolic acid IIa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycolic acids are long fatty acids found in the cell walls of the Mycobacteriales taxon, a group of bacteria that includes Mycobacterium tuberculosis . They are composed of a longer beta-hydroxy chain with a shorter alpha-alkyl side chain . Each molecule contains between 60 and 90 carbon atoms . The exact number of carbons varies by species and can be used as an identification aid .
Synthesis Analysis
The biosynthesis of mycolic acids involves two types of fatty acid synthases (FASs), the eukaryotic-like multifunctional enzyme FAS I and the acyl carrier protein (ACP)–dependent FAS II systems . The FAS I provides C(20)-S-coenzyme A to the FAS II system . The FAS II system elongates medium-chain-length fatty acids previously synthesized by FAS I, leading to meromycolic acids .
Molecular Structure Analysis
Mycolic acids are composed of a longer beta-hydroxy chain with a shorter alpha-alkyl side chain . Each molecule contains between 60 and 90 carbon atoms . The exact number of carbons varies by species and can be used as an identification aid . Most mycolic acids also contain various functional groups .
Chemical Reactions Analysis
The aceE gene plays a significant role in the mycolic acid synthesis . The analysis of mycolic acid (MA) using LC-MS indicated deficiency of alpha-MA and epoxy-MA in aceE-mut strain whereas complementation of the aceE-mut with a wild-type aceE gene restored the composition of MA .
Physical And Chemical Properties Analysis
Mycolic acids are major and specific long-chain fatty acids that represent essential components of the Mycobacterium tuberculosis cell envelope . They constitute up to 60% of the cell wall and are principally responsible for the low permeability of the waxy cell envelope .
Scientific Research Applications
Role in Mycobacterium Tuberculosis Cell Envelope
Mycolic acids, including Mycolic acid IIa, are significant long-chain fatty acids that form crucial components of the Mycobacterium tuberculosis cell envelope. These acids are integral to the cell wall architecture and impermeability, contributing to the natural resistance of mycobacteria to most antibiotics. They are also key factors in mycobacterial virulence. The biosynthesis of mycolic acid precursors involves two types of fatty acid synthases (FASs), with distinct roles in elongation and functionalization of the meromycolic acid (Pawełczyk & Kremer, 2014).
Mycolic Acid Biosynthesis in Tuberculosis Pathogenesis
Mycolic acids are essential for the physiology of mycobacteria. The condensing enzymes in the mycolic acid biosynthesis pathway, such as mtFabH, KasA, KasB, and Pks13, play pivotal roles in growth, intracellular survival, biofilm formation, and tuberculosis physiopathology. Phosphorylation of these enzymes by mycobacterial kinases can affect their activities, thus regulating mycolic acid biosynthesis (Bhatt et al., 2007).
Pathway to Synthesis and Processing of Mycolic Acids
A detailed pathway for the synthesis of all mycolic acids in M. tuberculosis has been proposed. This includes the synthesis of α-, methoxy-, and keto-mycolic acids, identifying candidate genes for the dehydrase and isomerase in the FAS-IIA and FAS-IIB modules. The processing of mycolic acids begins with the transfer of mycolic acids from mycolyl-S-Pks13 to various intermediates, ultimately leading to the formation of arabinogalactan-mycolate and trehalose dimycolate (Takayama, Wang, & Besra, 2005).
Regulation of Mycolic Acid Biosynthesis
Post-translational modifications, such as phosphorylation of the β-ketoacyl-acyl carrier protein reductase MabA, have been shown to be a regulatory mechanism in mycolic acid biosynthesis. This modification impacts the enzymatic activity of MabA, consequently affecting mycolic acid production and mycobacterial growth (Veyron-Churlet et al., 2010).
Enzymatic Characterization in Mycolic Acid Biosynthesis
The beta-ketoacyl-ACP synthase A-condensing enzyme from Mycobacterium tuberculosis has been characterized for its role in elongating the meromycolate chain, a crucial step in mycolic acid biosynthesis. This enzyme's sensitivity to inhibitors like cerulenin suggests potential targets for developing novel anti-mycobacterial drugs (Kremer et al., 2002).
Chemical and Structural Insights into Mycolic Acids
The chemistry, structures, and inhibitors of mycolic acids have been extensively reviewed, providing insights into their biosynthetic pathway and the functional roles of these molecules. Understanding mycolic acid biosynthesis opens avenues for developing novel antimycobacterial agents (Marrakchi, Lanéelle, & Daffé, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The emergence of drug resistance has prompted the drive to identify novel therapeutics with the bacterial cell surface emerging as a tractable area for drug development . New moieties raised from different sources of nature have given another opportunity for the survival . The enzymes within the total pathway are targets for new drug discovery .
properties
IUPAC Name |
2-[1-hydroxy-18-[2-(17-methoxy-18-methylhexatriacontyl)cyclopropyl]octadecyl]hexacosanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H168O4/c1-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-32-39-45-51-57-63-69-75-82(85(87)88)83(86)76-70-64-58-52-46-40-33-29-31-37-43-49-55-61-67-73-80-78-81(80)74-68-62-56-50-44-38-34-35-41-47-53-59-65-71-77-84(89-4)79(3)72-66-60-54-48-42-36-30-22-20-18-16-14-12-10-8-6-2/h79-84,86H,5-78H2,1-4H3,(H,87,88) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIWMXAOKUXQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCC(C(C)CCCCCCCCCCCCCCCCCC)OC)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H168O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1254.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mycolic acid IIa | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B3043950.png)
![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)




![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)




![2,2,2-Trifluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3043968.png)

